molecular formula C9H5ClF2N2 B3024055 4-Chloro-5,8-difluoro-2-methylquinazoline CAS No. 825654-56-6

4-Chloro-5,8-difluoro-2-methylquinazoline

Cat. No. B3024055
CAS RN: 825654-56-6
M. Wt: 214.6 g/mol
InChI Key: SJQAFDFRZHFOIK-UHFFFAOYSA-N
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Description

4-Chloro-5,8-difluoro-2-methylquinazoline is a chemical compound with the molecular formula C9H5ClF2N2 . It is a derivative of quinazoline, a class of organic compounds that are characterized by a two-ring system made up of a benzene ring fused to a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline core, which is a bicyclic compound containing a benzene ring fused to a pyrimidine ring. It has a chlorine atom at the 4th position, two fluorine atoms at the 5th and 8th positions, and a methyl group at the 2nd position .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 214.6 g/mol . It has a predicted boiling point of 219.0±40.0 °C and a predicted density of 1.463±0.06 g/cm3 .

Scientific Research Applications

Structural Studies and Hydrogen Bonding

Research into similar quinazoline derivatives has focused on understanding the role of various substituents in establishing crystal structures through hydrogen bonding. Studies on hydrogen-bonded compounds of quinazolines with chloro- and nitro-substituted benzoic acids have revealed detailed insights into the molecular arrangements facilitated by short hydrogen bonds between carboxy/carboxylate oxygen atoms and nitrogen atoms of the base. These findings highlight the importance of structural variations in the development of new materials and their potential applications in various fields, including pharmaceuticals and material science (Ishida, 2021); (Gotoh & Ishida, 2020).

Anticancer and Apoptosis Induction

Quinazoline derivatives have been explored for their anticancer properties and ability to induce apoptosis. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has demonstrated potent apoptosis-inducing capabilities and significant efficacy in human breast and mouse xenograft cancer models. This compound also exhibits excellent blood-brain barrier penetration, underscoring its potential as an anticancer clinical candidate (Sirisoma et al., 2009).

Tubulin Polymerization Inhibition

Another line of research has focused on optimizing quinazoline compounds as tubulin polymerization inhibitors targeting the colchicine site. These studies have led to the discovery of compounds with high in vitro cytotoxic activity and significant potency against tubulin assembly. Such compounds not only exhibit potential antitumor activity but also provide insights into the mechanism of action, including cell arrest in the G2/M phase and disruption of microtubule formation (Wang et al., 2014).

Antimicrobial Activity

Quinazoline derivatives have also been synthesized and evaluated for their antimicrobial activities. Research involving novel isomer quinoline derivatives, such as 4-chloro-6-methylquinolin-2(1H)-one and its isomer, has demonstrated the potential for inhibitory activity against key enzymes in bacterial and fungal pathogens. These studies underline the importance of quinazoline derivatives in the development of new antimicrobial agents (Murugavel et al., 2018).

Corrosion Inhibition

In the realm of industrial applications, quinazoline derivatives have been evaluated for their corrosion inhibition properties. Specifically, studies have shown the effectiveness of these compounds in protecting mild steel against corrosion in acidic environments. The inhibition efficiency is linked to the molecular structure of the quinazoline derivatives, demonstrating their potential as corrosion inhibitors in industrial applications (Kadhim et al., 2017).

Safety and Hazards

While specific safety and hazard information for 4-Chloro-5,8-difluoro-2-methylquinazoline is not available, it’s important to handle all chemical compounds with care. Always use appropriate personal protective equipment and follow safe laboratory practices .

properties

IUPAC Name

4-chloro-5,8-difluoro-2-methylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF2N2/c1-4-13-8-6(12)3-2-5(11)7(8)9(10)14-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQAFDFRZHFOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C(=N1)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591950
Record name 4-Chloro-5,8-difluoro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

825654-56-6
Record name 4-Chloro-5,8-difluoro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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